7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXVSWFTRYINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that belongs to the class of [1,2,4]triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including its mechanisms of action and relevant research findings.
- Common Name : this compound
- CAS Number : 1111221-38-5
- Molecular Weight : 382.5 g/mol
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]quinazoline family exhibit various biological activities through multiple mechanisms:
- Antihistaminic Activity : In studies involving guinea pigs, these compounds have demonstrated significant protection against histamine-induced bronchospasm, suggesting their potential as H1-antihistamines .
- Cytotoxic Effects : Recent investigations have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as HCT-116 and HepG2. The IC50 values for these compounds range from 2.44 to 9.43 μM, indicating a promising therapeutic index .
- DNA Intercalation : Some derivatives have been identified as DNA intercalators, which may enhance their cytotoxic effects by disrupting DNA replication and transcription processes .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity Type | Tested Compound | Effect | IC50 (μM) |
|---|---|---|---|
| H1-Antihistaminic | Various [1,2,4]triazolo[4,3-a]quinazolines | Significant protection against bronchospasm | N/A |
| Cytotoxicity | 7-Fluoro derivative | High cytotoxicity against HCT-116 | 2.44 - 6.29 |
| DNA Intercalation | Selected derivatives | Enhanced binding affinity to DNA | N/A |
Case Study 1: Antihistaminic Activity
A series of experiments were conducted where various [1,2,4]triazolo[4,3-a]quinazoline derivatives were tested for their ability to inhibit histamine-induced bronchospasm in guinea pigs. The results indicated that these compounds significantly reduced bronchoconstriction in a dose-dependent manner.
Case Study 2: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of different quinazoline derivatives on HCT-116 and HepG2 cell lines:
Comparison with Similar Compounds
Computational Predictions and Toxicity
- GUSAR Software: Estimates low acute toxicity (LD50 > 500 mg/kg) for triazoloquinazolinones with alkyl/arylthio substituents .
Q & A
Q. Q1. What are the recommended methods for synthesizing 7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including substitution and cyclization steps. Key optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts (e.g., NaH or K₂CO₃) to enhance regioselectivity .
- Temperature control (e.g., 70–80°C) to minimize side reactions .
| Reaction Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Microwave, 100°C, 30 min | 65–75% | |
| Thioether formation | K₂CO₃, DMF, 70°C | 80–85% |
Q. Q2. How is the structural integrity of the compound confirmed after synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
Q. Q3. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Methodological Answer: Initial screening should focus on:
- In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing using broth microdilution (MIC determination) .
- Anti-inflammatory activity via COX-2 inhibition assays .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT, molecular docking) guide the study of its bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular Docking: Simulate interactions with target proteins (e.g., 14-α-demethylase for antifungal activity) using software like AutoDock .
- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations) .
Q. Q5. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
Q. Q6. What experimental designs are suitable for studying its environmental fate and toxicity?
Methodological Answer: Adopt a tiered approach:
Physicochemical properties: LogP, solubility, and hydrolysis rates .
Biotic/abiotic degradation: Aerobic/anaerobic conditions with LC-MS monitoring .
Ecotoxicology: Daphnia magna or algal growth inhibition tests .
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis half-life | pH-dependent stability tests | |
| Soil adsorption | Batch equilibrium method |
Q. Q7. How to investigate the role of the fluoro and thioether groups in its mechanism of action?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes upon substituent alteration .
- X-ray crystallography: Resolve ligand-protein complexes to identify key interactions .
Q. Q8. What advanced purification techniques are recommended for isolating by-products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
